molecular formula C8H9IO B025708 4-Iodo-1-methoxy-2-methylbenzene CAS No. 75581-11-2

4-Iodo-1-methoxy-2-methylbenzene

Cat. No. B025708
CAS RN: 75581-11-2
M. Wt: 248.06 g/mol
InChI Key: FKBRRGQXYZMUNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of iodobenzene derivatives, such as 4-Iodo-1-methoxy-2-methylbenzene, involves various chemical reactions, including iodine-induced intramolecular cyclization and iodobenzene-catalyzed reactions. For instance, Matsumoto et al. (2008) reported the formation of iodine-substituted benzenes through the reaction of 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes with iodine, showcasing the versatility of iodine in facilitating the synthesis of iodobenzene derivatives (Matsumoto, Takase, & Ogura, 2008).

Molecular Structure Analysis

The molecular structure of 4-Iodo-1-methoxy-2-methylbenzene and related compounds has been elucidated through various analytical techniques. Jing et al. (2005) highlighted the importance of intra- and intermolecular interactions in stabilizing the molecular structure of iodobenzene derivatives, emphasizing the role of hydrogen bonding and halogen interactions (Jing, Yao, Chen, & Yang, 2005).

Chemical Reactions and Properties

Iodobenzene derivatives, including 4-Iodo-1-methoxy-2-methylbenzene, undergo various chemical reactions that highlight their chemical properties. For example, Ochiai et al. (2005) described the iodobenzene-catalyzed alpha-oxidation of ketones, demonstrating the potential of iodobenzene compounds as catalysts in organic synthesis (Ochiai, Takeuchi, Katayama, Sueda, & Miyamoto, 2005).

Physical Properties Analysis

The physical properties of iodobenzene derivatives are closely related to their molecular structures. The study by Varfolomeev et al. (2010) on methoxyphenols and dimethoxybenzenes provided insights into the thermochemical and physical properties of compounds with methoxy groups, which are relevant for understanding the behavior of 4-Iodo-1-methoxy-2-methylbenzene (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).

Chemical Properties Analysis

The chemical properties of 4-Iodo-1-methoxy-2-methylbenzene can be inferred from studies on similar iodobenzene compounds. For instance, the reactivity and potential applications in organic synthesis of iodobenzene derivatives have been highlighted through various reactions, including carbonylative coupling and alpha-acetoxylation, which showcase the compounds' utility in synthesizing complex organic molecules (Sakamoto*, Yasuhara, Kondo, & Yamanaka, 1992).

Scientific Research Applications

Host-Guest Chemistry and Molecular Encapsulation

4-Iodo-1-methoxy-2-methylbenzene has been utilized in studies exploring host-guest chemistry, specifically in the assembly of heterodimeric capsules via hydrogen bonds and CH-halogen/CH-pi interactions. This compound, among others, induces the formation of guest-encapsulating heterodimeric capsules, demonstrating the role of CH-halogen and CH-pi interactions in molecular encapsulation processes (Kobayashi et al., 2003).

Thermochemical Properties

Research on the thermochemistry of halogen-substituted methylbenzenes, including 4-Iodo-1-methoxy-2-methylbenzene, has provided insights into their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies contribute to the understanding of the physical properties and stability of such compounds (Verevkin et al., 2015).

Organic Synthesis and Catalysis

4-Iodo-1-methoxy-2-methylbenzene serves as a key intermediate in various organic synthesis processes. For example, it has been used in the iodobenzene-catalyzed preparation of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides, demonstrating its versatility in facilitating cyclization reactions (Moroda & Togo, 2008). Additionally, it has been employed in the cleavage of epoxides into halohydrins, showcasing its role in regioselective transformations under mild conditions (Niknam & Nasehi, 2002).

Molecular Orientation and Isomerism

The compound has also been studied in the context of orientational isomerism within self-assembling heterodimeric capsules. This research highlights the specific orientation of iodo and methoxy groups relative to the cavities of assembled units, contributing to our understanding of molecular orientation in encapsulated guests (Kobayashi et al., 2007).

Environmental Studies and Analysis

In environmental research, derivatives of 4-Iodo-1-methoxy-2-methylbenzene have been identified in grains with off-odors, linking the presence of methoxybenzene compounds to the quality of stored agricultural products (Seitz & Ram, 2000).

Safety And Hazards

The safety information for 4-Iodo-1-methoxy-2-methylbenzene includes a GHS07 pictogram . The hazard statements are H302, H315, H319, H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-iodo-1-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBRRGQXYZMUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397387
Record name 4-iodo-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-methoxy-2-methylbenzene

CAS RN

75581-11-2
Record name 4-Iodo-1-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75581-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-iodo-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-iodo-1-methoxy-2-methyl
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